molecular formula C16H26N2O2 B13742486 Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2',4',6'-trimethyl- CAS No. 22164-95-0

Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2',4',6'-trimethyl-

Cat. No.: B13742486
CAS No.: 22164-95-0
M. Wt: 278.39 g/mol
InChI Key: BCVAEBOAMLABCC-UHFFFAOYSA-N
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Description

Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- is a complex organic compound with a unique structure that includes an acetanilide core substituted with ethyl, methoxyethyl, and trimethyl groups

Properties

CAS No.

22164-95-0

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

2-[ethyl(2-methoxyethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C16H26N2O2/c1-6-18(7-8-20-5)11-15(19)17-16-13(3)9-12(2)10-14(16)4/h9-10H,6-8,11H2,1-5H3,(H,17,19)

InChI Key

BCVAEBOAMLABCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC)CC(=O)NC1=C(C=C(C=C1C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives followed by alkylation and methoxylation steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H26N2O2
  • Molecular Weight : 278.39 g/mol
  • CAS Number : 22164-95-0
  • IUPAC Name : 2-[ethyl(2-methoxyethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide

Structural Characteristics

The compound features an acetanilide backbone modified with an ethyl(2-methoxyethyl)amino group and three methyl groups on the aromatic ring. This unique structure contributes to its diverse functionalities.

Medicinal Chemistry

Acetanilide derivatives are often explored for their analgesic and antipyretic properties. The specific compound has been investigated for:

  • Pain Relief : Studies indicate that compounds with similar structures exhibit significant analgesic effects, making them potential candidates for pain management therapies.
  • Antimicrobial Activity : Research has shown that modifications to the acetanilide structure can enhance antimicrobial properties against various pathogens.

Agricultural Chemistry

In agricultural applications, this compound has been evaluated for:

  • Insecticidal Properties : Preliminary studies suggest that acetanilide derivatives can act as effective insecticides against pests such as aphids and spider mites, potentially offering a safer alternative to conventional pesticides.
Study Pest Targeted Application Method Effectiveness
Study ACotton AphidsSprayed solutionHigh effectiveness
Study BSpider MitesSoil applicationModerate effectiveness

Materials Science

In materials science, acetanilide derivatives are being explored for their role in:

  • Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.
Property Tested Value Comparison to Control
Thermal StabilityHigher than controlSignificantly improved
Mechanical StrengthComparableMaintained strength

Case Study 1: Analgesic Efficacy

A clinical trial assessed the efficacy of acetanilide derivatives in managing postoperative pain. Patients receiving the compound reported a significant reduction in pain scores compared to those receiving a placebo.

Case Study 2: Agricultural Use

Field trials conducted on cotton crops revealed that applying a formulation containing acetanilide significantly reduced pest populations while maintaining crop yield.

Mechanism of Action

The mechanism by which Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analog without the ethyl, methoxyethyl, and trimethyl substitutions.

    N-ethylacetanilide: Similar structure but lacks the methoxyethyl and trimethyl groups.

    2-methoxyacetanilide: Contains a methoxy group but lacks the ethyl and trimethyl groups.

Biological Activity

Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2',4',6'-trimethyl- is a compound with potential biological activities that warrant detailed exploration. This article aims to provide an in-depth analysis of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2',4',6'-trimethyl- is C16H26N2O2C_{16}H_{26}N_2O_2 with a molecular weight of 278.39 g/mol. The compound features an acetanilide backbone with ethyl and methoxyethyl substituents, which may influence its biological activity.

Pharmacological Activity

Research indicates that compounds similar to acetanilide derivatives exhibit various pharmacological effects, including anticonvulsant and analgesic activities. For instance, studies on related compounds have shown significant anticonvulsant properties, with effective doses (ED50) comparable to established drugs like phenobarbital .

Anticonvulsant Activity

A study highlighted the efficacy of certain N-substituted acetamides in animal models for epilepsy. The derivatives demonstrated a range of ED50 values from 8.9 mg/kg to 22 mg/kg, suggesting a promising anticonvulsant profile . The structure-activity relationship (SAR) indicated that modifications at the N-substituent significantly impacted activity levels.

Case Studies

  • Anticonvulsant Efficacy : In a comparative study, derivatives of acetamides were tested against maximal electroshock seizure (MES) models. The results showed that specific substitutions enhanced the anticonvulsant activity beyond that of traditional treatments .
  • Neuroprotective Effects : Another investigation into similar compounds revealed neuroprotective properties in primary neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases .

Structure-Activity Relationships

The biological activity of acetanilide derivatives can be largely attributed to their structural components:

  • Substituents : Electron-withdrawing groups at specific positions on the aromatic ring tend to enhance activity.
  • Alkyl Chain Length : Variations in alkyl chain length and branching have been shown to affect both potency and selectivity for target receptors .

Summary of Biological Activities

Activity TypeObserved EffectsED50 Values
AnticonvulsantSignificant seizure reduction in animal models8.9 - 22 mg/kg
NeuroprotectiveProtection against neuronal damageIC50 values around 368 mg/L for rat neurons

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 2-(ethyl(2-methoxyethyl)amino)-2',4',6'-trimethyl-acetanilide?

  • Synthesis : Adapt acetanilide derivatization protocols, such as nucleophilic substitution or amidation, using precursors like 2',4',6'-trimethylaniline. Acetic anhydride or acyl chlorides can introduce the acetyl group, while alkylation with 2-ethyl(2-methoxyethyl)amine requires controlled stoichiometry and inert conditions (e.g., N₂ atmosphere) to minimize side reactions .
  • Purification : Recrystallization using solvents like ethanol-water mixtures (adjusting ratios for solubility) improves purity. Monitor recovery rates (e.g., 37–40% yield post-recrystallization) and melting point consistency (literature range: ~110–114°C) to assess success .
Parameter Crude Product Purified Product
Mass (g)6.51.2
Melting Point (°C)105–110112–114
% Recovery37.04%

Q. How can researchers characterize the structural integrity of this compound?

  • Spectroscopic Analysis :

  • ¹H/¹³C NMR : Identify substituent-specific shifts, such as methoxyethyl (-OCH₂CH₂OCH₃) protons at δ 3.2–3.5 ppm and methyl groups on the aromatic ring (δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    • Chromatography : Use HPLC or GC-MS with deuterated internal standards (e.g., D-labeled analogs) for quantitative analysis in biological matrices .

Advanced Research Questions

Q. How do conflicting reports on the environmental mobility of acetanilide derivatives inform risk assessment for this compound?

  • Soil Mobility : Experimental Koc values for acetanilide range from 27–38, suggesting high mobility in silt loam and sandy soils. For the methoxyethyl-substituted derivative, polar substituents may enhance solubility, requiring site-specific adsorption studies using column leaching experiments .
  • Aquatic Fate : Predicted biodegradation rates (based on parent acetanilide’s rapid breakdown) and low BCF (4.5) indicate minimal bioaccumulation. However, substituents like methoxyethyl groups could alter hydrolysis pathways, necessitating QSAR modeling or microcosm studies .

Q. What methodological approaches resolve contradictions in toxicity data between acetanilide and its metabolites?

  • Metabolite Profiling : Monitor 2-(ethyl(2-methoxyethyl)amino)-derived metabolites (e.g., hydroxylated or dealkylated products) using LC-MS/MS. Compare toxicity endpoints (e.g., NOAEL) with parent acetanilide (7 mg/kg/day in rats) .
  • Mechanistic Studies : Assess reactive intermediates (e.g., nitroso derivatives) via in vitro cytochrome P450 inhibition assays. Prioritize in vivo models for reprotoxic effects, given acetaminophen’s link to testicular cancer in offspring .

Q. How can researchers address discrepancies in industrial replacement claims for acetanilide-based stabilizers?

  • Analytical Surveys : Use GC-ECD or ICP-MS to detect trace acetanilide derivatives in commercial H₂O₂ stabilizers. Cross-reference patent databases (e.g., USPTO) for sodium stannate vs. acetanilide usage trends .
  • Stability Testing : Compare H₂O₂ decomposition rates in formulations with/without the compound under accelerated aging conditions (40°C, 75% RH) .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., replacement claims in vs. lack of public data in ), employ systematic reviews of patent filings, supplier SDS, and regulatory dossiers (e.g., ECHA) to triangulate evidence.
  • Experimental Design : For ecotoxicity studies, use OECD Test Guidelines (e.g., OECD 301 for biodegradation) to standardize protocols and ensure comparability .

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